Trisilylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

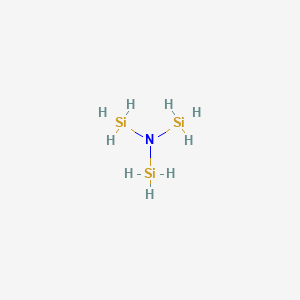

Trisilylamine, also known as this compound, is a useful research compound. Its molecular formula is H9NSi3 and its molecular weight is 107.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

- Trisilylamine (TSA) is a silylamine precursor commonly used in the deposition of silicon nitride (SiNx) thin films via atomic layer deposition (ALD) .

- Downstream effects include film thickness control, conformal coverage, and improved wet etch resistance .

- TSA’s low-temperature growth (<300 °C) enables SiNx deposition without damaging underlying substrates .

Target of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Trisilylamine plays a significant role in biochemical reactions, particularly in the synthesis of silicon-based materials. It interacts with various enzymes and proteins, facilitating the formation of silicon nitride films. The compound’s high reactivity is attributed to the presence of Si–N bonds, which are weaker and more reactive compared to other silylamine precursors . This reactivity allows this compound to effectively participate in biochemical processes, enhancing the properties of the resulting materials.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, promoting or inhibiting specific biochemical pathways. For instance, this compound has been shown to affect the expression of genes involved in silicon metabolism, thereby impacting cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The Si–N bonds in this compound facilitate its binding to specific proteins and enzymes, modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biochemical activity. Prolonged exposure to certain environments may lead to degradation, affecting its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into silicon-based materials. The compound’s presence can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for optimizing the use of this compound in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity. The efficient transport and distribution of this compound are essential for its effective use in various applications .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its biochemical effects, depending on the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisilylamine can be synthesized through several methods. One common method involves the reaction of monochlorosilane with ammonia. This reaction is highly exothermic and produces this compound along with ammonium chloride as a by-product . The reaction can be represented as follows: [ 3 \text{H}_3\text{SiCl} + 4 \text{NH}_3 \rightarrow \text{N(SiH}_3\text{)}_3 + 3 \text{NH}_4\text{Cl} ]

Another method involves the thermal decomposition of perhydropolysilazane under an oxygen-free or low-oxygen atmosphere .

Industrial Production Methods: In industrial settings, this compound is often produced using gas-phase synthesis. This involves the use of a reactor vessel with inlets for gaseous reactants and an inert gas. The reactants are injected into the reactor, where they undergo a series of reactions to form this compound .

Chemical Reactions Analysis

Types of Reactions: Trisilylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silicon dioxide and nitrogen gas.

Reduction: It can be reduced to form silane and ammonia.

Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Oxygen or ozone can be used as oxidizing agents.

Reduction: Hydrogen gas or metal hydrides can be used as reducing agents.

Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.

Major Products:

Oxidation: Silicon dioxide and nitrogen gas.

Reduction: Silane and ammonia.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Trisilylamine has several applications in scientific research, including:

Biology: this compound is used in the synthesis of various biomolecules and as a reagent in biochemical assays.

Medicine: It is used in the development of drug delivery systems and as a reagent in pharmaceutical research.

Comparison with Similar Compounds

Trimethylamine: (CH₃)₃N

Disilylamine: (SiH₃)₂NH

Hexamethyldisilazane: (CH₃)₃SiNHSi(CH₃)₃

Trisilylamine’s unique properties, such as its high reactivity and stability, make it a valuable compound in various scientific and industrial applications.

Properties

InChI |

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSJXMPCFODQAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N([SiH3])([SiH3])[SiH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9NSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13862-16-3 |

Source

|

| Record name | Silanamine, N,N-disilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013862163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the molecular formula and weight of trisilylamine?

A1: this compound has a molecular formula of N(SiH3)3 and a molecular weight of 149.35 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use Raman, infrared (IR) [], 13C, 15N, and 29Si NMR spectroscopy [] to characterize this compound. These techniques provide information about its structure, bonding, and vibrational modes. For example, Raman spectroscopy has been used to investigate the planarity of the NSi3 skeleton in this compound [].

Q3: Is this compound compatible with common solvents?

A3: this compound is soluble in various organic solvents, including diethyl ether and petroleum ether. This solubility makes it easier to handle and utilize in solution-based processes.

Q4: Can this compound be used as a reagent in chemical reactions?

A4: While this compound itself is not a catalyst, it can participate in specific reactions. For example, it reacts with iodosilane to yield this compound []. It does not react with carbon dioxide, carbon disulfide, or carbon oxysulfide under standard conditions [].

Q5: How is this compound used in materials science?

A5: this compound is a promising precursor for the deposition of silicon nitride (SiNx) thin films using techniques like Plasma Enhanced Chemical Vapor Deposition (PECVD) [, , , ] and Atomic Layer Deposition (ALD) [, , ].

Q6: Have computational methods been used to study this compound?

A6: Yes, semi-empirical molecular orbital calculations were used to determine the standard molar enthalpy of formation for this compound. These calculations also helped assess the thermodynamic feasibility of silicon nitride formation from this compound and ammonia []. Density Functional Theory (DFT) calculations were used to study the adsorption and reaction energies of a novel silylamine precursor, derived from this compound, with a silicon nitride surface [].

Q7: How do structural modifications of this compound affect its properties?

A7: Research shows that substituting the hydrogen atoms in this compound with other groups, such as methyl or phenyl groups, can significantly alter its reactivity and stability [, ]. For instance, replacing SiH3 groups with dimethylaminomethylsilyl or trimethylsilyl groups was explored to enhance the thermal stability of this compound for PEALD applications []. Similarly, tris(disilanyl)amine (TDSA) displayed higher reactivity and yielded denser SiNx films with superior wet etch resistance compared to this compound in PEALD, attributed to weaker Si–N bonds, higher molecular polarity, and reactive Si–Si bonds [].

Q8: What safety precautions should be taken when handling this compound?

A8: this compound should be handled with care, like many other chemicals used in research laboratories. While specific SHE regulations are not mentioned in the provided abstracts, it is crucial to consult the material safety data sheet (MSDS) and follow appropriate laboratory safety protocols.

Q9: What are the potential advantages of using this compound for SiNx deposition compared to other precursors?

A9: this compound is a promising alternative to conventional SiNx precursors like silane due to its lower hazard potential []. Additionally, as a carbon-free precursor, it mitigates the risk of carbon contamination in the deposited films, a critical factor for semiconductor manufacturing [, ]. Its ability to achieve high-quality SiNx films at relatively low temperatures further adds to its appeal for various applications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.